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Compound of Interest

Compound Name: Opipramol

cat. No.: 8022078

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Opipramol

Introduction

Opipramol, a dibenzazepine derivative, is an atypical psychotropic agent utilized primarily for
the treatment of generalized anxiety disorder (GAD) and somatoform disorders.[1][2]
Structurally similar to tricyclic antidepressants (TCAs), its mechanism of action diverges
significantly. Unlike typical TCAs, opipramol does not inhibit the neuronal reuptake of
serotonin or norepinephrine.[3][4] Instead, its therapeutic effects are attributed to its high affinity
as an agonist for sigma-1 (01) and sigma-2 (02) receptors.[2][5][6] This unique pharmacological
profile necessitates a thorough understanding of its pharmacokinetic properties to inform
clinical use and guide further drug development. This document provides a comprehensive
technical overview of the absorption, distribution, metabolism, excretion (ADME), and
bioavailability of opipramol.

Pharmacokinetic Profile

Opipramol exhibits predictable pharmacokinetic characteristics following oral administration. It
is rapidly and completely absorbed, extensively distributed throughout the body, and primarily
eliminated via hepatic metabolism.

Absorption

Following oral administration, opipramol is rapidly and completely absorbed from the
gastrointestinal tract.[5][7][8] The high bioavailability of the drug underscores its efficient
absorption.
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Bioavailability

The absolute bioavailability of opipramol is approximately 94%, indicating that the vast
majority of an orally administered dose reaches systemic circulation.[5][7][8] Bioequivalence
has been demonstrated between different oral formulations, including sugar-coated tablets,
film-coated tablets, and aqueous solutions.[9]

Distribution

Opipramol is widely distributed in the body, with a large apparent volume of distribution (Vd) of
approximately 10 L/kg.[5][7][8] This suggests extensive tissue uptake and accumulation in
peripheral parenchymatous organs.[10] The plasma protein binding of opipramol is high, at
approximately 91%.[5][7][8]

Quantitative Pharmacokinetic Data

The key pharmacokinetic parameters of opipramol are summarized in the tables below. Data
are derived from studies involving single oral doses in healthy adult volunteers.

Table 1: Summary of General Pharmacokinetic Parameters of Opipramol

Parameter Value Reference(s)
Bioavailability 94% [5171(8]
Plasma Protein Binding ~91% [51[7118]
Volume of Distribution (Vd) ~10 L/kg [51[7118]
Terminal Half-Life (t%2) 6 - 11 hours [110517118]
Primary Metabolizing Enzyme CYP2D6 [21[31[5]1[71[8]
Primary Route of Excretion Renal (~70%) [51[7]

Table 2: Dose-Dependent Pharmacokinetic Parameters of Opipramol
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Tmax (Timeto  Cmax (Peak AUC (Total

Dose . Reference(s)
Peak) Concentration) Exposure)

50 mg 3.3 hours 15.6 ng/mL ~170 ng-h/mL 517181191

100 mg 3.0 hours 28-33.2ng/mL  ~320 ng-h/mL [51[71181[9]

Metabolism and Excretion
Metabolism

Opipramol is extensively metabolized in the liver, primarily through the cytochrome P450
isoenzyme CYP2D6.[2][3][5][7] The primary metabolic pathway is N-dealkylation, resulting in
the formation of its main metabolite, deshydroxyethylopipramol.[5][7][8] Other identified
metabolites include opipramol-N-oxide and an acetic acid derivative formed via oxidation of
the hydroxyethyl moiety.[9][11][12] Given the reliance on CYP2D6, patients with a deficiency in
this enzyme (poor metabolizers) may exhibit significantly higher plasma concentrations of

opipramol.[3]

Hepatic Metabolism

Opipramol

CYP2D6 Oxidation
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Metabolic pathway of Opipramol.

EXxcretion
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Elimination of opipramol and its metabolites occurs predominantly through the kidneys.
Approximately 70% of the administered dose is excreted in the urine, with about 10% as the
unchanged parent drug.[5][7] The remainder is eliminated via the feces.[5][7] The terminal
elimination half-life ranges from 6 to 11 hours.[7][8]

Experimental Protocols

The pharmacokinetic parameters of opipramol have been established through rigorous clinical
trials. The methodologies employed are critical for the interpretation of the resulting data.

Bioavailability Study Protocol

A representative experimental design to assess bioavailability is the open-label, randomized,
two-way crossover study.[9]

o Study Population: Healthy adult volunteers are recruited. A typical study may involve 18-20
participants.[9]

» Design: A crossover design is used where each subject receives different formulations of
opipramol (e.g., a 100 mg film-coated tablet vs. a 100 mg sugar-coated tablet) in two
separate study periods, separated by a washout period of at least one week.[9]

o Drug Administration: A single oral dose is administered to subjects after an overnight fast.

e Blood Sampling: Venous blood samples are collected in heparinized tubes at predose (0
hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48
hours).[13] Plasma is separated by centrifugation and stored at -20°C or below until analysis.
[13]

o Data Analysis: Plasma concentration-time profiles are constructed for each subject and
formulation. Key pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-
compartmental analysis. Statistical tests are performed to assess bioequivalence between
formulations.[9]

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for the
sensitive and specific quantification of opipramol in biological matrices.[14][15][16]
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Sample Preparation: A simple protein precipitation method is commonly employed. To a
plasma sample (e.g., 100 pL), an internal standard (e.g., opipramol-d4) is added, followed
by a protein precipitating agent like acetonitrile.[16] After vortexing and centrifugation, the
clear supernatant is transferred for analysis.[16]

Chromatography: Separation is achieved on a C18 reversed-phase column using a gradient
elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate
buffer) and an organic component (e.g., acetonitrile or methanol).[15]

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive
electrospray ionization (ESI) mode is used for detection. Quantification is performed using
Multiple Reaction Monitoring (MRM), tracking specific precursor-to-product ion transitions for
both opipramol and its deuterated internal standard.[14]

Validation: The method is fully validated for linearity, accuracy, precision, selectivity, recovery,
and stability according to regulatory guidelines.[15][16]
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Workflow for a two-way crossover pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Introduction of Sustained Release Opipramol Dihydrochloride Matrix Tablets as a New
Approach in the Treatment of Depressive Disorders - PMC [pmc.ncbi.nim.nih.gov]

. [Update Opipramol] - PubMed [pubmed.ncbi.nim.nih.gov]
. torrentpharma.com [torrentpharma.com]

. m.youtube.com [m.youtube.com]

2
3
4
5. indianmentalhealth.com [indianmentalhealth.com]
6. What is the mechanism of Opipramol Hydrochloride? [synapse.patshap.com]
7. Opipramol - Wikipedia [en.wikipedia.org]

8. wikiwand.com [wikiwand.com]

9

. Bioavailability of opipramol from a film-coated tablet, a sugar-coated tablet and an
aqueous solution in healthy volunteers - PubMed [pubmed.ncbi.nim.nih.gov]

10. researchgate.net [researchgate.net]
11. academic.oup.com [academic.oup.com]

12. Identification and determination of opipramol metabolites in plasma and urine - PubMed
[pubmed.ncbi.nim.nih.gov]

13. benchchem.com [benchchem.com]
14. benchchem.com [benchchem.com]
15. benchchem.com [benchchem.com]
16. benchchem.com [benchchem.com]

To cite this document: BenchChem. [opipramol pharmacokinetics and bioavailability].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b022078#opipramol-pharmacokinetics-and-
bioavailability]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b022078?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3614643/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3614643/
https://pubmed.ncbi.nlm.nih.gov/28320023/
https://www.torrentpharma.com/assets/2744_2be96c81fe.pdf
https://m.youtube.com/watch?v=eGf3rSZi048
https://www.indianmentalhealth.com/pdf/2015/vol2-issue2/Drug_Update_Opipramol.pdf
https://synapse.patsnap.com/article/what-is-the-mechanism-of-opipramol-hydrochloride
https://en.wikipedia.org/wiki/Opipramol
https://www.wikiwand.com/en/articles/Opipramol
https://pubmed.ncbi.nlm.nih.gov/12642963/
https://pubmed.ncbi.nlm.nih.gov/12642963/
https://www.researchgate.net/publication/10850896_Bioavailability_of_Opipramol_from_a_Film-coated_Tablet_a_Sugar-coated_Tablet_and_an_Aqueous_Solution_in_Healthy_Volunteers
https://academic.oup.com/jat/article-pdf/22/3/215/2363600/22-3-215.pdf
https://pubmed.ncbi.nlm.nih.gov/9602938/
https://pubmed.ncbi.nlm.nih.gov/9602938/
https://www.benchchem.com/pdf/A_Comparative_Pharmacokinetic_Analysis_Opipramol_d4_versus_Non_deuterated_Opipramol.pdf
https://www.benchchem.com/pdf/Application_Note_Quantification_of_Opipramol_in_Human_Plasma_by_LC_MS_MS_Using_Opipramol_d4_as_an_Internal_Standard.pdf
https://www.benchchem.com/pdf/Development_of_a_Validated_Bioanalytical_Method_for_the_Quantification_of_Opipramol_in_Human_Plasma_Using_Opipramol_d4_as_an_Internal_Standard.pdf
https://www.benchchem.com/pdf/Application_Note_Quantification_of_Opipramol_in_Human_Plasma_by_LC_MS_MS_using_Opipramol_d4.pdf
https://www.benchchem.com/product/b022078#opipramol-pharmacokinetics-and-bioavailability
https://www.benchchem.com/product/b022078#opipramol-pharmacokinetics-and-bioavailability
https://www.benchchem.com/product/b022078#opipramol-pharmacokinetics-and-bioavailability
https://www.benchchem.com/product/b022078#opipramol-pharmacokinetics-and-bioavailability
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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